Aminoguanidine dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminoguanidine dinitrate is a chemical compound with the molecular formula CH6N4This compound is also referred to as pimagedine and has been investigated for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aminoguanidine dinitrate can be synthesized through several methods. One common approach involves the reaction of cyanamide with hydrazine hydrate and ammonium bicarbonate. This reaction produces aminoguanidine bicarbonate, which can then be converted to this compound by introducing carbon dioxide gas .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of this compound .
Chemical Reactions Analysis
Types of Reactions
Aminoguanidine dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with formic acid to undergo condensation and cyclization, resulting in the formation of 3-amino-1,2,4-triazole . Additionally, it reacts with nitrous acid in an acidic medium to produce 5-aminotetrazole via the intermediate guanylazide .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formic acid, nitrous acid, and other acidic or basic catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed efficiently .
Major Products Formed
The major products formed from reactions involving this compound include 3-amino-1,2,4-triazole and 5-aminotetrazole.
Scientific Research Applications
Aminoguanidine dinitrate has been extensively studied for its potential applications in scientific research. Some of the key areas of interest include:
Chemistry
In chemistry, this compound is used as a reagent in various synthetic reactions. Its ability to undergo condensation and cyclization reactions makes it valuable in the synthesis of heterocyclic compounds .
Biology
In biological research, this compound has been investigated for its antioxidant properties. Studies have shown that it can prevent oxidative stress and inhibit elements of inflammation, endothelial activation, and mesenchymal markers . These properties make it a potential candidate for therapeutic applications in conditions involving oxidative stress and inflammation.
Medicine
This compound has been explored for its potential therapeutic effects, particularly in the treatment of diabetic nephropathy. It functions as an inhibitor of diamine oxidase and nitric oxide synthase, reducing levels of advanced glycation end products (AGEs) through interactions with reactive species .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and ability to form stable compounds make it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of aminoguanidine dinitrate involves its ability to inhibit various enzymes, including nitric oxide synthase, aldose reductase, diamine oxidase, and semicarbazide-sensitive amine oxidase . By inhibiting these enzymes, this compound reduces the formation of reactive species and advanced glycation end products, thereby exerting its therapeutic effects. Additionally, it stimulates the synthesis of cyclic guanosine monophosphate (cGMP), which activates protein kinases and leads to a series of phosphorylation reactions that result in smooth muscle relaxation and vasodilation .
Comparison with Similar Compounds
Aminoguanidine dinitrate can be compared with other similar compounds, such as guanidine and its derivatives. Some of the similar compounds include:
Guanidine: A compound with a similar structure but different reactivity and applications.
1,3-Diaminoguanidine: Another derivative with unique properties and applications in various fields.
This compound is unique due to its specific reactivity and ability to inhibit multiple enzymes, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
CH7N5O6 |
---|---|
Molecular Weight |
185.10 g/mol |
IUPAC Name |
guanidine;nitric acid |
InChI |
InChI=1S/CH5N3.2HNO3/c3*2-1(3)4/h(H5,2,3,4);2*(H,2,3,4) |
InChI Key |
NDEMNVPZDAFUKN-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)(N)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.